tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate
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Overview
Description
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of hydrazine, characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the hydrazine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with methyl phenyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
- 1-Boc-2-phenylhydrazine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is unique due to the presence of both a methyl and a phenyl group attached to the hydrazine moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate lacks the methyl group, which can significantly alter its chemical behavior and applications .
Properties
CAS No. |
934391-34-1 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-anilino-N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)13-10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI Key |
VPBMXPVNDGEZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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